molecular formula C20H17N5O3S B2648835 N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1189709-20-3

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2648835
CAS No.: 1189709-20-3
M. Wt: 407.45
InChI Key: YNIZBRJJHBTDMA-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via an acetamide bridge to a 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline scaffold with a sulfanyl substituent. The triazoloquinoxaline core is known for its role in modulating adenosine receptors and kinase inhibition, while the benzodioxol group may enhance bioavailability or confer metabolic stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-2-17-23-24-19-20(22-13-5-3-4-6-14(13)25(17)19)29-10-18(26)21-12-7-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIZBRJJHBTDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazoloquinoxaline Group: This involves the reaction of appropriate quinoxaline derivatives with triazole precursors under specific conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole and triazoloquinoxaline intermediates using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. These compounds exhibit potent cytotoxic effects against various cancer cell lines:

  • HepG2 (liver cancer) : Compounds derived from this scaffold have shown IC50 values as low as 28.81 µM.
  • MCF-7 (breast cancer) : Notable derivatives have demonstrated significant anti-proliferative activity, indicating their potential as therapeutic agents in breast cancer treatment .

Antibacterial and Antifungal Properties

The compound's structural analogs have been evaluated for their antibacterial and antifungal activities. For instance:

  • Bacterial Activity : Compounds have been tested against Staphylococcus aureus, showing promising results that suggest their utility in combating bacterial infections.
  • Antifungal Activity : The derivatives possess antifungal properties that could be leveraged in treating fungal infections .

Neuroprotective Effects

Research indicates that certain derivatives of this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The ability of these compounds to modulate neuroinflammation presents a potential avenue for therapeutic development in conditions such as Alzheimer's disease .

Synthesis and Derivatization

A comprehensive study focused on the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives demonstrated a successful approach to creating a library of compounds with varied functional groups. This synthetic strategy allows for extensive modification at both the endocyclic amide nitrogen and ester functionalities, enhancing the scope for drug discovery .

Biological Investigations

In biological assessments, several synthesized compounds were evaluated for their activity against multiple cancer cell lines. For example:

  • The study by Ezzat et al. revealed that certain derivatives act as effective A2B adenosine receptor antagonists with low-micromolar cytotoxicity against MDA-MB-231 cells.
  • Another investigation highlighted compounds that serve as topoisomerase II inhibitors, crucial for disrupting cancer cell proliferation mechanisms .

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Triazolo[4,3-a]quinoxaline 1-Ethyl, sulfanylacetamide, benzodioxol ~460 (estimated) Not reported
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide Triazolo[4,3-a]quinoline 5-Methyl, sulfanylacetamide, dihydrobenzodioxin ~453 Early-stage research (no data)
2-(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(thiazol-2-yl)acetamides Thiazole Triazole, chloroacetamide, aryl-methyl groups ~300–350 Anticancer (moderate IC50)
(5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides Thiadiazole Quinoxaline, benzamide, hydroxy group ~350–400 Antimicrobial (pending)
4-Benzyl-1,3-oxazole derivatives Oxazole 4-Chlorophenylsulfonyl, benzyl, acylated amino acids ~350–400 Cytotoxic (variable IC50)
Pharmacological and Physicochemical Properties
  • Bioactivity: Triazoloquinoxaline/quinoline derivatives often exhibit kinase inhibition (e.g., JAK2, EGFR) or adenosine receptor antagonism . Thiadiazoles and thiazoles are associated with antimicrobial and anticancer activities .
  • Solubility and Stability :
    • The benzodioxol group in the target compound may enhance lipophilicity compared to dihydrobenzodioxin derivatives .
    • Sulfanyl linkages (vs. sulfonamides in ) could reduce metabolic oxidation, improving half-life.

Research Findings and Limitations

  • Cytotoxicity: Oxazole derivatives in show IC50 values ranging from 10–50 μM against HeLa cells, implying that the triazoloquinoxaline core might require optimization for potency.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its efficacy in various biological contexts.

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Weight 354.43 g/mol
Molecular Formula C19H18N2O3S
LogP 3.575
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 41.96 Ų

The structural formula indicates the presence of a benzodioxole moiety and a triazoloquinoxaline component, which are known for their diverse pharmacological profiles.

Antimicrobial Activity

Quinoxaline derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against various bacterial strains. For instance, quinoxaline derivatives have been documented to possess antibacterial and antifungal activities in several studies .

Neuropharmacological Effects

The neuropharmacological profile of related quinoxaline compounds suggests potential anxiolytic and anticonvulsant activities. In animal models, certain derivatives demonstrated significant protection against convulsions induced by chemical agents such as pentylenetetrazole and strychnine . The anxiolytic effects were measured through behavioral tests indicating reduced anxiety-like behavior in treated subjects.

Anti-inflammatory Activity

Compounds with similar structures have been evaluated for their anti-inflammatory effects. Studies show that certain benzodioxole derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. These compounds exhibited significant analgesic activity in preclinical models .

Case Studies

  • Anticonvulsant Study : A study involving various quinoxaline derivatives found that specific compounds provided protection against induced seizures in mice models. The effectiveness was compared to standard anticonvulsant medications, indicating potential clinical relevance for treating epilepsy .
  • Anxiolytic Effects : In behavioral assays, certain derivatives displayed reduced anxiety levels comparable to diazepam when administered at specific dosages. This suggests that the compound may serve as a therapeutic agent for anxiety disorders .
  • Antimicrobial Efficacy : A comparative study on quinoxaline derivatives revealed that some compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, supporting their potential use in treating infections .

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